molecular formula C11H11Li B6297979 1,2-Dimethylindenyllithium CAS No. 74597-70-9

1,2-Dimethylindenyllithium

Cat. No. B6297979
CAS RN: 74597-70-9
M. Wt: 150.2 g/mol
InChI Key: WEWOXWQUNYMECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethylindenyllithium is an organolithium compound used in organic synthesis. It is a colorless liquid with a pungent odor, and is highly reactive and pyrophoric. This compound is a strong base and an excellent nucleophile, making it useful in a variety of organic synthesis reactions. 1,2-Dimethylindenyllithium is also known as 1,2-dimethyl-3-indenyl lithium, 1,2-dimethyl-3-indenyl-1-lithium, and 1,2-dimethylindenyllithium.

Scientific Research Applications

1,2-Dimethylindenyllithium has a variety of scientific research applications. This compound is used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of organometallic compounds, and in the synthesis of polymers. Additionally, 1,2-dimethylindenyllithium has been used in the synthesis of pharmaceuticals and other therapeutic agents.

Mechanism of Action

1,2-Dimethylindenyllithium acts as a strong base and an excellent nucleophile. This compound is highly reactive and pyrophoric, and its reactivity is due to its strong nucleophilicity. This compound is highly reactive towards protic solvents, and it can also react with alkyl halides, aldehydes, and ketones.
Biochemical and Physiological Effects
1,2-Dimethylindenyllithium is highly reactive and pyrophoric, and it is not intended for human use. Therefore, there is limited information available on the biochemical and physiological effects of this compound. It is known, however, that this compound is highly toxic and should be handled with extreme caution.

Advantages and Limitations for Lab Experiments

1,2-Dimethylindenyllithium is an excellent nucleophile and can be used in a variety of organic synthesis reactions. This compound is highly reactive and pyrophoric, and its reactivity is due to its strong nucleophilicity. The advantages of using this compound in lab experiments include its high reactivity, its low cost, and its availability. The major limitation of using 1,2-dimethylindenyllithium in lab experiments is its toxicity and pyrophoric nature, which requires extreme caution when handling the compound.

Future Directions

1,2-Dimethylindenyllithium has a variety of scientific research applications, and there are many potential future directions for this compound. These include the development of new synthetic methods for the synthesis of organometallic compounds and polymers, as well as the synthesis of new pharmaceuticals and other therapeutic agents. Additionally, research into the biochemical and physiological effects of this compound could lead to a better understanding of its toxicity and potential applications in medicine. Finally, further research into the mechanism of action of 1,2-dimethylindenyllithium could lead to the development of new catalysts and reagents for organic synthesis.

Synthesis Methods

1,2-Dimethylindenyllithium is synthesized by the reaction of 1,2-dimethylindenylmagnesium bromide with n-butyllithium. It is a two-step process, beginning with the reaction of 1,2-dimethylindenylmagnesium bromide with n-butyllithium in an ether solvent at -78°C. This reaction yields the organolithium compound 1,2-dimethylindenyllithium.

properties

IUPAC Name

lithium;1,2-dimethylinden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11.Li/c1-8-7-10-5-3-4-6-11(10)9(8)2;/h3-7H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWOXWQUNYMECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[C-]1C(=CC2=CC=CC=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylindenyllithium

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